molecular formula C22H19Cl2NO3 B2394680 5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one CAS No. 898421-19-7

5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2394680
CAS No.: 898421-19-7
M. Wt: 416.3
InChI Key: ORCXHHZIZZPIFS-UHFFFAOYSA-N
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Description

5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H19Cl2NO3 and its molecular weight is 416.3. The purity is usually 95%.
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Biological Activity

5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one, also known by its CAS number 898421-19-7, is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H19Cl2NO3C_{22}H_{19}Cl_{2}NO_{3}, with a molecular weight of 416.3 g/mol. The structure features a pyranone core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC22H19Cl2NO3
Molecular Weight416.3 g/mol
CAS Number898421-19-7

Biological Activity Overview

Research on the biological activity of this compound indicates several promising areas:

1. Anticancer Activity
Studies have demonstrated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the pyranone moiety is particularly noted for its role in cytotoxicity against various cancer cell lines.

2. Antimicrobial Effects
The compound has shown potential antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to the lipophilic nature of the dichlorobenzyl group, which enhances membrane permeability and disrupts microbial cell integrity.

3. Neuroprotective Properties
Research suggests that derivatives of pyranone compounds may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. They may inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain, which is crucial for cognitive function.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and neurodegeneration.
  • Induction of Apoptosis : It could trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insight into the potential effects of this specific compound:

  • Anticancer Study : A study involving a series of pyranone derivatives showed that certain modifications increased cytotoxicity against breast cancer cells (MCF-7), with IC50 values significantly lower than those for standard chemotherapeutics.
  • Neuroprotective Study : Research indicated that compounds similar to this pyranone inhibited AChE with IC50 values ranging from 0.5 to 5 µM, suggesting potential use in treating Alzheimer’s disease.

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methoxy]-2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-14-8-16-4-2-3-5-20(16)25(14)11-17-10-21(26)22(13-27-17)28-12-15-6-7-18(23)19(24)9-15/h2-7,9-10,13-14H,8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCXHHZIZZPIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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